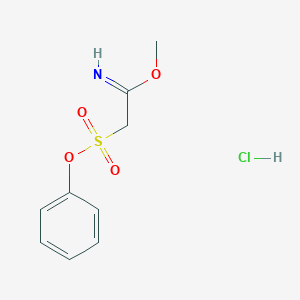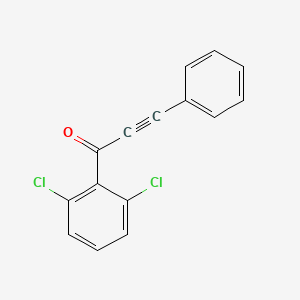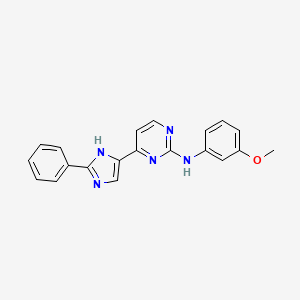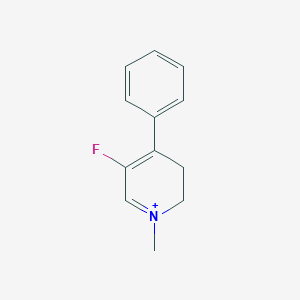
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is a complex organic compound known for its unique structure and properties. This compound features a crown ether moiety, which is a cyclic chemical structure containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions and other cations, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one typically involves the reaction of bis[2-(2-hydroxyethoxy)ethyl] ether with appropriate reagents to form the crown ether structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Utilized in the production of sensors and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one involves its ability to form stable complexes with metal ions and other cations. This complexation is facilitated by the crown ether moiety, which provides a cavity that can accommodate the cation. The formation of these complexes can influence various molecular targets and pathways, including ion transport and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: A similar crown ether compound with a slightly different structure.
1-Aza-18-crown-6: Another crown ether known for its ability to complex with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related compound with additional nitrogen atoms in the ring structure
Uniqueness
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is unique due to its specific combination of the crown ether moiety and the prop-2-en-1-one group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
879497-63-9 |
|---|---|
Molecular Formula |
C15H27NO6 |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
1-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H27NO6/c1-2-15(17)16-3-5-18-7-9-20-11-13-22-14-12-21-10-8-19-6-4-16/h2H,1,3-14H2 |
InChI Key |
SXSQLRSXNDAJGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCOCCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)

![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)


![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)


